molecular formula C15H14N2O6 B4033670 3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4033670
M. Wt: 318.28 g/mol
InChI Key: MGXPBFSXDVZTQW-UHFFFAOYSA-N
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Description

3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 318.08518617 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthetic Approaches

The compound has been involved in multicomponent synthetic approaches, such as the Ugi-5-centre-4-component reaction, demonstrating its utility in constructing complex molecules. This process has been used to create polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives, showcasing the compound's relevance in the synthesis of natural product-like compounds with potential pharmacological activities (Sonaglia, L. et al., 2012).

Ring Transformation Techniques

Ring transformation techniques utilizing the compound or its derivatives have been employed to achieve stereo- and regioselective synthesis. These techniques are instrumental in the development of novel organic compounds with enhanced chemical and biological properties, such as the synthesis of novel cyclopropane-based compounds with unique functionalities (Fattori, D. et al., 1993).

Aza-Diels-Alder Reactions

The compound has been a key player in Aza-Diels-Alder reactions, a cornerstone methodology in heterocyclic chemistry. These reactions have facilitated the asymmetric synthesis of bicyclic amino acid derivatives, highlighting the compound's versatility in synthesizing chiral building blocks for pharmaceuticals (Waldmann, H. et al., 1991).

Diels−Alder Reaction for Aniline Synthesis

Furthermore, the compound and its analogs have been utilized in Diels−Alder reactions to produce polysubstituted anilines. This method underscores the compound's role in creating aniline derivatives, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals (Padwa, A. et al., 1997).

Cycloaddition Reactions

Cycloaddition reactions involving the compound have been explored for synthesizing novel triazoles and related structures. These reactions are key for generating compounds with potential applications in material science and medicinal chemistry (Almirante, N. et al., 1986).

Properties

IUPAC Name

3-[(4-methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-7-2-3-8(6-9(7)17(21)22)16-14(18)12-10-4-5-11(23-10)13(12)15(19)20/h2-6,10-13H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXPBFSXDVZTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[(4-Methyl-3-nitrophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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